双苯基碘鎓六氟磷酸盐

描述

Synthesis Analysis

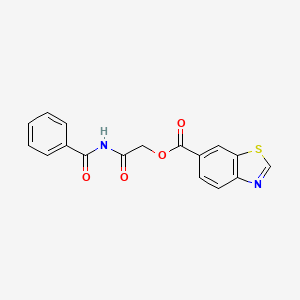

Diphenyliodonium hexafluorophosphate can be synthesized through several chemical routes, including the reaction of iodobenzene with p-nitro-benzoic acid and diphenyl sulfide, followed by Friedel-Crafts acylation, substitution reaction, and metathesis. This process results in compounds that have been confirmed through various structural identification methods such as UV, ^1HNMR, MS, and IR spectroscopy, highlighting the compound's versatility as a photoinitiator (Cheng De-jun, 2008). Additionally, synthesis routes involving diphenyl ether and iodobenzene through similar reactions have been documented, showcasing the compound's role as a novel free radical-cationic hybrid UV photoinitiator (Xie Chuan, 2007).

Molecular Structure Analysis

The molecular structure of diphenyliodonium hexafluorophosphate derivatives has been elucidated through various spectroscopic techniques. For example, the structure of {4-[4-p-nitrobenzoyl(thiophenyl) phenyl]} phenyl iodonium hexafluorophosphate was identified, demonstrating the compound's complex molecular architecture and its potential as a photoinitiator (Cheng De-jun, 2008).

Chemical Reactions and Properties

Diphenyliodonium hexafluorophosphate plays a significant role in enhancing the properties of polymers and resins. For instance, its addition to ethanolic solvated resins containing camphorquinone and 1-phenyl-1,2-propanedione as initiators improves physical and mechanical properties, demonstrating the compound's effectiveness in modifying material characteristics (Diogo Dressano et al., 2016).

Physical Properties Analysis

The physical properties of diphenyliodonium hexafluorophosphate, such as its ability to facilitate the polymerization of resins and cements, have been extensively studied. Its influence on the degree of conversion, flexural strength, modulus, cohesive strength, water sorption, and solubility of solvated dental adhesive resins highlights its importance in dental materials science (Diogo Dressano et al., 2016).

Chemical Properties Analysis

The chemical reactivity of diphenyliodonium hexafluorophosphate, particularly its role in the thermal decomposition and generation of hydrogen fluoride, underscores its chemical versatility. Such reactions are critical for understanding the decomposition pathways and potential applications of the compound in high-temperature processes (W. E. Mcewen & John W. DeMassa, 1996).

科学研究应用

阳离子光引发剂

双苯基碘鎓六氟磷酸盐被用作阳离子光引发剂 . 它用于在可见光下引发双酚A型环氧树脂 (E51) 的快速固化,避免了传统的高能量、高辐射的紫外光源 .

光酸发生剂

它还充当光酸发生剂 . 这种特性在光刻领域非常有用,光刻领域使用光酸发生剂通过光解产生酸。

光化学聚合的催化剂

该化合物充当各种单体光化学聚合的催化剂 . 它可用于制造具有不同特性的各种聚合物。

芳基化试剂

双苯基碘鎓六氟磷酸盐被用作芳基化试剂 . 这意味着它可以将芳基引入分子中,这是许多有机合成反应中的关键步骤。

有机合成中的氧化剂

它被用作有机合成中的氧化剂 . 氧化剂是能够从另一种物质中接受电子的物质,它们在许多化学反应中起着至关重要的作用。

可见光诱导的阳离子光聚合

与苯并噻二唑染料结合,它可以在可见光下引发双酚A型环氧树脂 (E51) 的快速固化 . 这特别有用,因为它避免了对高能、高辐射紫外光源的需求。

自由基-阳离子混合光聚合

双苯基碘鎓六氟磷酸盐可用于可见光诱导的自由基-阳离子混合光聚合体系 . 该体系可以在卤素灯下快速诱导双酚A型环氧树脂 (E51) 和三丙二醇二丙烯酸酯 (TPGDA) 的混合物 .

8. 固化性能和形貌的改善 该化合物可以显着提高环氧树脂的固化速率 . 这在需要快速固化速率的应用中特别有用。

安全和危害

Diphenyliodonium hexafluorophosphate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

Diphenyliodonium hexafluorophosphate plays a significant role in biochemical reactions, primarily as a photoinitiator and photoacid generator. It interacts with various enzymes, proteins, and biomolecules. For instance, it acts as a catalyst in the photochemical polymerization of monomers, interacting with sensitizers like camphorquinone and 1-phenyl-1,2-propanedione . These interactions enhance the degree of conversion and improve the physical properties of the resulting polymers .

Cellular Effects

Diphenyliodonium hexafluorophosphate influences various cellular processes. It has been shown to affect the physical and chemical properties of dental adhesive resins, enhancing their degree of conversion and mechanical properties .

Molecular Mechanism

At the molecular level, diphenyliodonium hexafluorophosphate exerts its effects through photoinitiation. Upon exposure to light, it generates reactive species that initiate polymerization reactions . This involves binding interactions with sensitizers and other biomolecules, leading to enzyme activation and changes in gene expression . The compound’s ability to generate photoacids also contributes to its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenyliodonium hexafluorophosphate can change over time. The compound is stable under dark conditions but degrades upon prolonged exposure to light . This degradation can influence its long-term effects on cellular function, with potential implications for its use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of diphenyliodonium hexafluorophosphate vary with different dosages in animal models. At lower doses, it can enhance the properties of dental resins without significant toxicity . Higher doses may lead to adverse effects, including skin and eye irritation . Understanding the dosage thresholds is crucial for its safe application in biochemical research.

Metabolic Pathways

Diphenyliodonium hexafluorophosphate is involved in metabolic pathways related to photoinitiation and polymerization. It interacts with enzymes and cofactors that facilitate the generation of reactive species necessary for these processes . These interactions can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, diphenyliodonium hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of diphenyliodonium hexafluorophosphate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes.

属性

IUPAC Name |

diphenyliodanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSRLRJACJENEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886252 | |

| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58109-40-3 | |

| Record name | Diphenyliodonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of diphenyliodonium hexafluorophosphate in photopolymerization?

A1: Diphenyliodonium hexafluorophosphate acts as a photoinitiator in cationic polymerization. Upon light irradiation, it undergoes photolysis, generating a phenyl radical and a diphenyliodine radical cation [, ]. This radical cation can further react with electron-rich species like amines or vinyl ethers, forming initiating radicals and cations that trigger polymerization [, , , ].

Q2: How does the presence of diphenyliodonium hexafluorophosphate affect the degree of conversion in light-curing composite resins?

A2: Studies demonstrate that incorporating diphenyliodonium hexafluorophosphate enhances the degree of conversion (DC) in light-curing composite resins []. This improvement stems from its ability to generate a higher concentration of initiating species upon light activation, leading to a more thorough polymerization of the resin components.

Q3: How does the structure of the diaryliodonium salt influence its effectiveness as a photoinitiator?

A3: Research suggests that modifying the aryl groups in diaryliodonium salts can impact their photoinitiating capabilities []. For instance, bis(p-tolyl) iodonium hexafluorophosphate exhibits better performance than diphenyliodonium hexafluorophosphate in improving photosensitivity and solubility within the photoinitiator system [].

Q4: What is the molecular formula and weight of diphenyliodonium hexafluorophosphate?

A4: The molecular formula of diphenyliodonium hexafluorophosphate is (C6H5)2IPF6. Its molecular weight is 442.09 g/mol.

Q5: Is diphenyliodonium hexafluorophosphate compatible with different monomer systems?

A5: Diphenyliodonium hexafluorophosphate demonstrates compatibility with a range of monomer systems, including (meth)acrylates, epoxides, and vinyl ethers [, , , ]. Its versatility stems from its ability to generate initiating species suitable for both radical and cationic polymerization mechanisms.

Q6: Can you elaborate on the stability of diphenyliodonium hexafluorophosphate in different formulations?

A6: The stability of diphenyliodonium hexafluorophosphate can be influenced by various factors, including the presence of water, amines, and exposure to light. Formulation strategies often involve minimizing contact with these factors to preserve its efficacy [, , ].

Q7: How does diphenyliodonium hexafluorophosphate contribute to the photopolymerization of epoxy resins?

A7: Diphenyliodonium hexafluorophosphate acts as a photoacid generator upon light irradiation []. The generated protons (H+) catalyze the ring-opening polymerization of epoxides, resulting in the formation of cross-linked polymer networks [].

Q8: What is the role of diphenyliodonium hexafluorophosphate in photopolymerizable dental adhesives?

A8: Diphenyliodonium hexafluorophosphate, in conjunction with photoinitiators like camphorquinone and amines, enhances the polymerization of acidic, aqueous dental adhesives, improving their mechanical properties and bonding strength [].

Q9: Has computational chemistry been employed to study the mechanism of diphenyliodonium hexafluorophosphate in photopolymerization?

A9: Yes, computational studies using Density Functional Theory (DFT) have been employed to investigate the formation and reactivity of carbene-boryl radicals, which are relevant to the initiation mechanism of diphenyliodonium hexafluorophosphate [].

Q10: How do structural modifications of the photoinitiator system affect the efficiency of photopolymerization?

A10: Studies on related compounds like erythrosine B derivatives show that structural modifications can influence their photoinitiating activity and the properties of the resulting cured films [].

Q11: Are there strategies to improve the stability or solubility of diphenyliodonium hexafluorophosphate in formulations?

A11: Research suggests that careful selection of solvents and additives, as well as controlling exposure to light and moisture, can contribute to improved stability and solubility [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)

![(2Z)-2-[3-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-1,3-benzothiazin-2-ylidene]acetonitrile](/img/structure/B1225468.png)

![[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1225469.png)

![N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1225473.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B1225486.png)

![N-[(3-chloro-4-fluoroanilino)-oxomethyl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1225487.png)

![N'-[4-(1-adamantyl)-2-thiazolyl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B1225488.png)